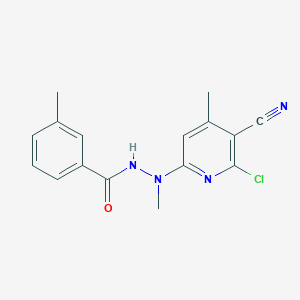![molecular formula C12H14N4O3 B11485994 4-[5-(3-methoxyphenyl)-2H-tetrazol-2-yl]butanoic acid](/img/structure/B11485994.png)
4-[5-(3-methoxyphenyl)-2H-tetrazol-2-yl]butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[5-(3-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]BUTANOIC ACID is an organic compound that features a tetrazole ring attached to a butanoic acid chain, with a methoxyphenyl group as a substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(3-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]BUTANOIC ACID typically involves a multi-step process. One common method includes the following steps:
Friedel-Crafts Acylation: Anisole is reacted with succinic anhydride in the presence of aluminum chloride to form 4-(4-methoxyphenyl)-4-oxobutanoic acid.
Reduction: The oxobutanoic acid is then reduced to 4-(4-methoxyphenyl)butanoic acid.
Tetrazole Formation: The butanoic acid derivative is then subjected to a cyclization reaction with sodium azide and ammonium chloride to form the tetrazole ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions for scale-up and ensuring high purity and yield, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
4-[5-(3-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]BUTANOIC ACID can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: 4-[5-(3-HYDROXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]BUTANOIC ACID.
Reduction: 4-[5-(3-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]BUTANOL.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-[5-(3-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]BUTANOIC ACID has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-[5-(3-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]BUTANOIC ACID involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group in biological systems, allowing it to bind to enzymes and receptors. This binding can modulate the activity of these proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-METHOXYPHENYL)BUTANOIC ACID: Similar structure but lacks the tetrazole ring.
5-(4-METHOXYPHENYL)-1H-INDOLE: Contains a methoxyphenyl group but has an indole ring instead of a tetrazole.
5-(4-METHOXYPHENYL)-1H-IMIDAZOLE: Similar to the indole derivative but with an imidazole ring.
Uniqueness
4-[5-(3-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]BUTANOIC ACID is unique due to the presence of both a tetrazole ring and a methoxyphenyl group. This combination of functional groups provides distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C12H14N4O3 |
|---|---|
Poids moléculaire |
262.26 g/mol |
Nom IUPAC |
4-[5-(3-methoxyphenyl)tetrazol-2-yl]butanoic acid |
InChI |
InChI=1S/C12H14N4O3/c1-19-10-5-2-4-9(8-10)12-13-15-16(14-12)7-3-6-11(17)18/h2,4-5,8H,3,6-7H2,1H3,(H,17,18) |
Clé InChI |
FPENJGASKYKCBL-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)C2=NN(N=N2)CCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-(methoxymethyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11485941.png)
![1,1'-[6-(4-fluorophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone](/img/structure/B11485948.png)
![3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(pyridin-3-ylmethyl)-1H-pyrrol-2-amine](/img/structure/B11485956.png)
![3'-(3-Chloro-4-fluorophenyl)-1-propanoyl-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B11485959.png)
![N-(2,6-dimethyl-3-{[2-(phenoxymethyl)morpholin-4-yl]sulfonyl}phenyl)methanesulfonamide](/img/structure/B11485963.png)
![N-{2-[(phenoxyacetyl)amino]ethyl}-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11485968.png)
![N-(2-{[(2-methoxyphenyl)carbonyl]amino}ethyl)-3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11485973.png)
![N-(2-{[(4-tert-butylphenoxy)acetyl]amino}ethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11485976.png)
![5-(4-chlorophenyl)-6-(2-methoxyethyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11485978.png)
![4-{[7-(3,4-dichlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}butanenitrile](/img/structure/B11485982.png)
![3-[5-(4-chlorophenyl)-8-oxo-6-(pyridin-3-yl)-2,3,6,8-tetrahydropyrrolo[3,4-e][1,4]diazepin-7(1H)-yl]benzoic acid](/img/structure/B11485998.png)
![2,2-diphenyl-N-[2-(2,2,2-trifluoroethoxy)ethyl]acetamide](/img/structure/B11486000.png)
